![molecular formula C38H44N2O2 B14094953 4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine](/img/structure/B14094953.png)
4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: is a complex organic compound with the molecular formula C38H44N2O2 and a molecular weight of 560.77 g/mol . This compound is known for its unique structural properties, which include two bipyridine units connected by a central ethylene bridge, each substituted with hexyloxyphenyl groups. It is often used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]- typically involves a multi-step process. One common method includes the Wittig-Horner reaction followed by Sonogashira cross-coupling reactions . These reactions are carried out under specific conditions to ensure high yield and purity of the final product.
Wittig-Horner Reaction: This step involves the reaction of a phosphonate ester with an aldehyde to form the desired ethylene bridge.
Sonogashira Cross-Coupling: This reaction involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]- involves its ability to form stable complexes with metal ions. These complexes can participate in redox reactions, which are crucial for various biological and chemical processes. The compound’s molecular targets include enzymes and receptors involved in electron transfer and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of paraquat, a herbicide.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Used as an intermediate in organic synthesis.
Uniqueness
2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: stands out due to its unique structural features, which enhance its ability to form stable complexes with metal ions. This property makes it particularly valuable in applications requiring high stability and specificity .
Propiedades
Fórmula molecular |
C38H44N2O2 |
|---|---|
Peso molecular |
560.8 g/mol |
Nombre IUPAC |
4-[2-(4-hexoxyphenyl)ethenyl]-2-[4-[2-(4-hexoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-35-19-15-31(16-20-35)11-13-33-23-25-39-37(29-33)38-30-34(24-26-40-38)14-12-32-17-21-36(22-18-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3 |
Clave InChI |
NPYGILQVQLESKX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


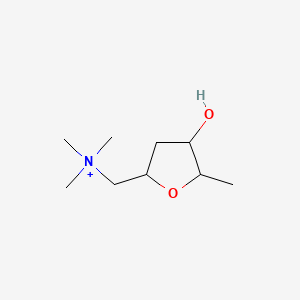
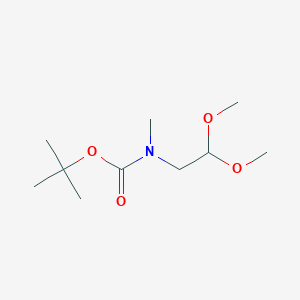
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B14094883.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094897.png)
![N-[(E)-benzylideneamino]pyrazine-2-carboxamide](/img/structure/B14094903.png)
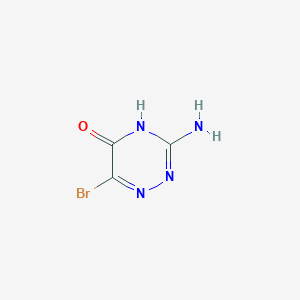
![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094913.png)
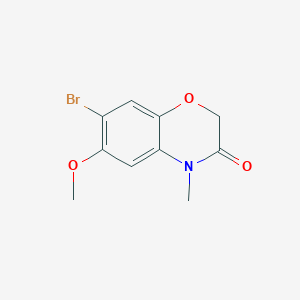
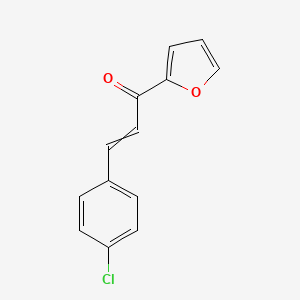

![1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094924.png)
![1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094929.png)
![4-amino-1-[(5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B14094935.png)
![{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14094936.png)
